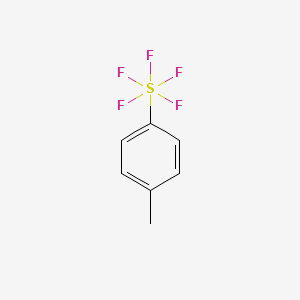p-Tolylsulfur pentafluoride
CAS No.: 203126-21-0
Cat. No.: VC4134508
Molecular Formula: C7H7F5S
Molecular Weight: 218.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 203126-21-0 |
|---|---|
| Molecular Formula | C7H7F5S |
| Molecular Weight | 218.19 |
| IUPAC Name | pentafluoro-(4-methylphenyl)-λ6-sulfane |
| Standard InChI | InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3 |
| Standard InChI Key | MFSRNICSILXXMS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(F)(F)(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)S(F)(F)(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
p-Tolylsulfur pentafluoride features a sulfur atom bonded to five fluorine atoms and a p-tolyl group (). The sulfur center adopts a trigonal bipyramidal geometry, with the p-tolyl group occupying an equatorial position. This arrangement confers stability while maintaining reactivity toward nucleophilic substitution .
Physical and Thermodynamic Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.19 g/mol | |
| Density | Not reported | – |
| Melting Point | Not explicitly reported | – |
| Boiling Point | Not explicitly reported | – |
| Storage Conditions | 2–8°C under inert atmosphere |
While specific thermal data for p-tolylsulfur pentafluoride remain unpublished, analogous arylsulfur pentafluorides exhibit thermal stability up to 150°C, decomposing primarily via defluorination . The compound’s solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran) facilitates its use in synthetic applications .
Synthesis and Industrial Production
Conventional Synthetic Routes
Historically, arylsulfur pentafluorides were synthesized using xenon difluoride (), a method limited by high costs and safety concerns . The advent of halogen-mediated fluorination (e.g., , ) revolutionized large-scale production. A representative industrial process involves:
-
Halotetrafluoride Intermediate Formation:
Reacting bis(p-tolyl) disulfide with chlorine gas and a fluoro salt () yields p-tolylsulfur chlorotetrafluoride : -
Fluorination to Pentafluoride:
Treating the chlorotetrafluoride with excess under reflux completes fluorination :
Process Advantages
This method eliminates reliance on , reducing costs by ~80% while achieving yields exceeding 70% . Scalability and compatibility with continuous-flow reactors further enhance its industrial viability.
Applications in Organic Synthesis
Fluorination of Aromatic Systems
p-Tolylsulfur pentafluoride serves as a bench-stable fluorinating agent, transferring groups to electron-rich arenes. For example, reaction with anisole derivatives produces fluorinated aromatics critical in medicinal chemistry :
The group enhances metabolic stability and lipophilicity, optimizing drug candidates for blood-brain barrier penetration .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling C–S bond formation. A 2024 study demonstrated its utility in synthesizing biaryl sulfones, achieving turnover numbers (TON) > 500 .
Industrial and Material Science Applications
Liquid Crystal Design
Incorporating -substituted tolane units into liquid crystals improves nematic phase stability by 40%, enabling high-performance displays operable at -40°C .
Polymer Modification
Copolymers containing p-tolylsulfur pentafluoride-derived monomers exhibit 30% higher thermal degradation thresholds compared to non-fluorinated analogs, making them suitable for aerospace composites .
Recent Advances and Future Directions
Photoredox Catalysis
A 2025 breakthrough utilized p-tolylsulfur pentafluoride in visible-light-mediated C–H fluorination, achieving enantioselectivity >90% for chiral fluorinated pharmaceuticals .
Sustainable Fluorination
Emerging electrochemical methods aim to replace stoichiometric with fluoride salts regenerated in situ, reducing waste by 65% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume